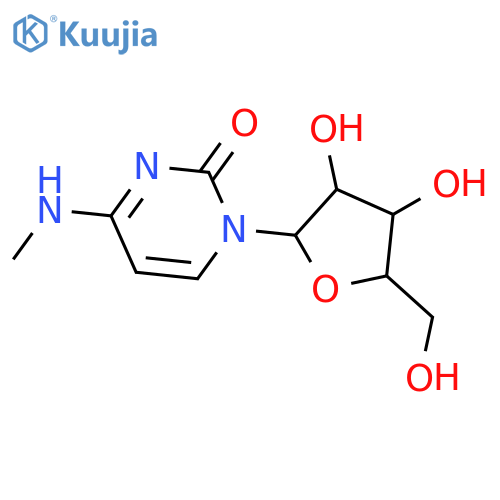Cas no 10578-79-7 (N4-Methylcytidine)

N4-Methylcytidine structure
商品名:N4-Methylcytidine
N4-Methylcytidine 化学的及び物理的性質
名前と識別子
-
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
- Cytidine, N-methyl-
- N4-Methylcytidine
- 4-N-Methylcytidine
- AC1L2QU4
- AR-1I3429
- CTK0H8883
- N(4)-Methylcytidine
- N4-Methyl-cytidin
- N4-methyl-cytidine
- SureCN157772
- 4-Methylcytidine
- NSC 518744
- AC-32336
- N-4-Methylcytidine
- 1-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one
- DTXSID20147340
- BP-58621
- A848545
- CHEBI:178090
- SCHEMBL157772
- DS-6291
- AKOS016011534
- 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
- 10578-79-7
- DTXCID5069831
- n-methylcytidine
- A11334
- DTXCID40270427
- DTXSID80319304
- Cytidine, N(4)-methyl-
- 13491-42-4
- DB-308992
-
- MDL: MFCD23701766
- インチ: InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
- InChIKey: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
- ほほえんだ: O=C1N=C(NC)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O
計算された属性
- せいみつぶんしりょう: 257.10125
- どういたいしつりょう: 257.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 202-203 ºC (ethanol )
- ふってん: 504.2°C at 760 mmHg
- ようかいど: 微溶性(26 g/l)(25ºC)、
- PSA: 114.62
N4-Methylcytidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-250mg |
N4-Methylcytidine |
10578-79-7 | 95+% | 250mg |
12061.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100567-1g |
N4-Methylcytidine |
10578-79-7 | 95+% | 1g |
26773.0CNY | 2021-08-03 | |
| MedChemExpress | HY-W130466-25mg |
N4-Methylcytidine |
10578-79-7 | 25mg |
¥500 | 2024-04-21 | ||
| MedChemExpress | HY-W130466-100mg |
N4-Methylcytidine |
10578-79-7 | 100mg |
¥1200 | 2024-04-21 | ||
| Aaron | AR00360Y-1g |
N4-Methylcytidine |
10578-79-7 | 98% | 1g |
$325.00 | 2025-01-21 | |
| Aaron | AR00360Y-250mg |
N4-Methylcytidine |
10578-79-7 | 98% | 250mg |
$117.00 | 2025-01-21 | |
| eNovation Chemicals LLC | D582597-100mg |
N(4)-methylcytidine |
10578-79-7 | 95% | 100mg |
$665 | 2025-02-20 | |
| MedChemExpress | HY-W130466-250mg |
N4-Methylcytidine |
10578-79-7 | 250mg |
¥2400 | 2024-04-21 | ||
| Crysdot LLC | CD34000398-1g |
N4-Methylcytidine |
10578-79-7 | 98% | 1g |
$1270 | 2024-07-18 | |
| eNovation Chemicals LLC | Y0990099-1g |
N4-methylcytidine |
10578-79-7 | 95% | 1g |
$400 | 2025-02-27 |
N4-Methylcytidine 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
推奨される供給者
Amadis Chemical Company Limited
(CAS:10578-79-7)N4-Methylcytidine

清らかである:99%
はかる:1g
価格 ($):378.0